1-(2-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
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Overview
Description
1-(2-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a fluorobenzyl group, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole core.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Urea Formation: Finally, the urea moiety is formed by reacting the sulfonylated intermediate with an isocyanate or by using phosgene and an amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzyl groups, where nucleophiles like amines or thiols replace the halogen atoms.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(2-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.
Biological Studies: It is used as a probe to study various biological pathways and molecular targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool for investigating the mechanisms of action of various biological processes and for the development of new bioactive molecules.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1-(2-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can be compared with similar compounds, such as:
1-(2-chlorophenyl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea: This compound lacks the fluorine atom on the benzyl group, which may affect its biological activity and selectivity.
1-(2-chlorophenyl)-3-(2-((1-(4-methylbenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea: The presence of a methyl group instead of a fluorine atom may alter the compound’s pharmacokinetic properties and potency.
1-(2-chlorophenyl)-3-(2-((1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea: The substitution of a chlorine atom for the fluorine atom may impact the compound’s reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN3O3S/c1-17-24(34(32,33)15-14-28-25(31)29-22-8-4-3-7-21(22)26)20-6-2-5-9-23(20)30(17)16-18-10-12-19(27)13-11-18/h2-13H,14-16H2,1H3,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIVFGUADRKHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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